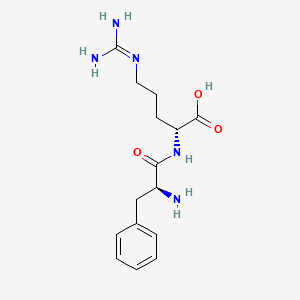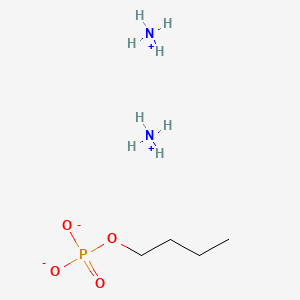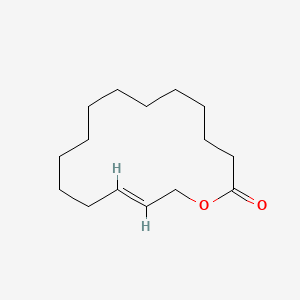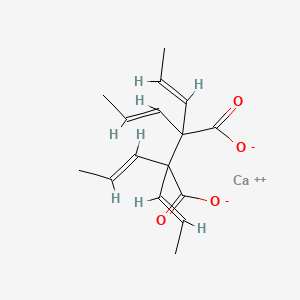
1-Hentetracontene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hentetracontene is a long-chain hydrocarbon with the molecular formula C41H82 . It belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is notable for its extensive carbon chain, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hentetracontene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions typically include a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of long-chain alkenes like this compound often involves catalytic cracking of petroleum fractions. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes, under high temperature and pressure in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions: 1-Hentetracontene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine (Cl2) or bromine (Br2) are added.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of haloalkanes
Scientific Research Applications
1-Hentetracontene has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of long-chain alkenes.
Biology: Investigated for its role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Hentetracontene primarily involves its interaction with other molecules through van der Waals forces due to its long hydrophobic chain. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its chemical reactivity is largely dictated by the presence of the carbon-carbon double bond, which can participate in various addition and substitution reactions .
Comparison with Similar Compounds
- 1-Triacontene (C30H60)
- 1-Tetratriacontene (C34H68)
- 1-Pentatriacontene (C35H70)
Comparison: 1-Hentetracontene is unique due to its longer carbon chain compared to similar compounds like 1-Triacontene and 1-Tetratriacontene. This extended chain length influences its physical properties, such as melting point and solubility, and its chemical reactivity. The longer chain also makes it more suitable for specific industrial applications, such as in the production of high-performance lubricants .
Properties
CAS No. |
66576-37-2 |
|---|---|
Molecular Formula |
C41H82 |
Molecular Weight |
575.1 g/mol |
IUPAC Name |
hentetracont-1-ene |
InChI |
InChI=1S/C41H82/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-41H2,2H3 |
InChI Key |
IBBOSBCTWXFHQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


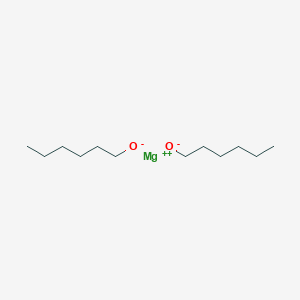

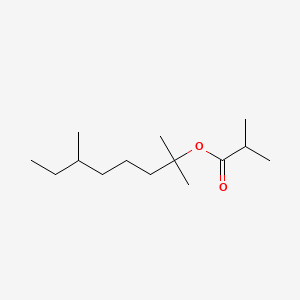
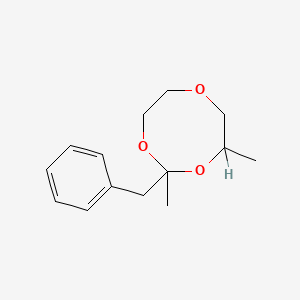
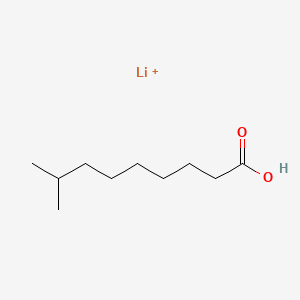
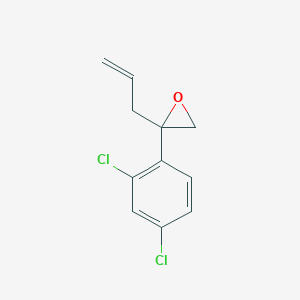

![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
